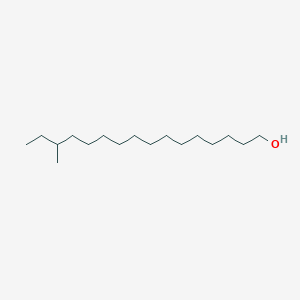
14-Methylhexadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-methylhexadecan-1-ol is a long-chain primary fatty alcohol that is hexadecan-1-ol substituted by a methyl group at position 14. It derives from a hexadecan-1-ol.
Aplicaciones Científicas De Investigación
Lipid Metabolism and Brain Function
14-Methylhexadecan-1-ol has been studied in the context of lipid metabolism in the brain. Chang, Muramatsu, and Schmid (1973) investigated the incorporation of 2-methyl branched primary alcohol into ethanolamine phosphatides in rat brains. They found it forms 1-O-2'-methylhexadecyl glycerol, highlighting its role in the formation of glycerophosphatides, albeit at a slower rate than natural straight-chain derivatives (Chang, Muramatsu, & Schmid, 1973).
Cancer Research
Tuháčková, Gryga, Helmich, Dušek, and Hradec (1985) studied the utilization of 14-methylhexadecanoic acid in lipid synthesis during the growth of Walker 256 carcinoma in rats. They observed enhanced utilization of this fatty acid for lipid synthesis in the liver, blood, and tumor tissue during active tumor growth, indicating a significant role in cancer metabolism (Tuháčková et al., 1985).
Role in Protein Synthesis
The binding of cholesteryl esters, including cholesteryl 14-methylhexadecanoate, by peptide-initiation and peptide-elongation factors was studied by Tuháčková and Hradec (1980). They discovered that cholesteryl 14-methylhexadecanoate binds more to certain protein synthesis factors, suggesting its potential role as a specific allosteric modifier that could influence the conformation and activity of these factors (Tuháčková & Hradec, 1980).
Plant and Microbial Lipids
Wolff, Christie, and Coakley (1997) identified 14-Methylhexadecanoic (14-MHD) acid in pine seed oil and other Pinaceae species. This discovery is significant as 14-MHD acid predominantly occurs in lipids of animals and microorganisms, making its presence in Pinaceae an exception in the plant kingdom (Wolff, Christie, & Coakley, 1997).
Propiedades
Número CAS |
2490-43-9 |
|---|---|
Fórmula molecular |
C17H36O |
Peso molecular |
256.5 g/mol |
Nombre IUPAC |
14-methylhexadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 |
Clave InChI |
WQBUQCSTGAHNSM-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCO |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



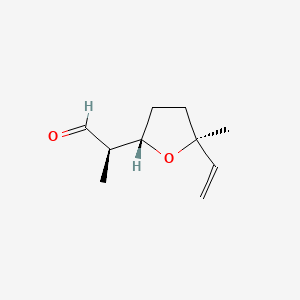

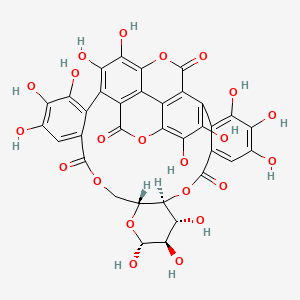
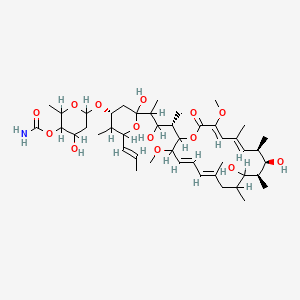
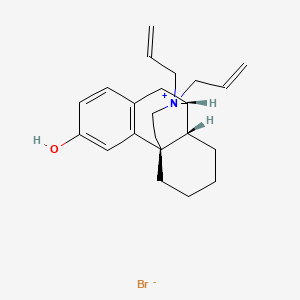
![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
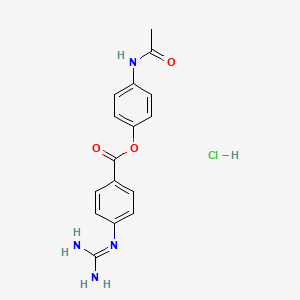
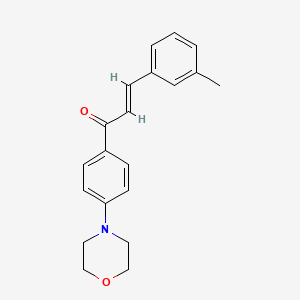
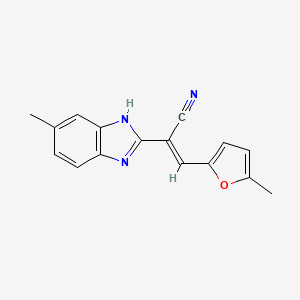
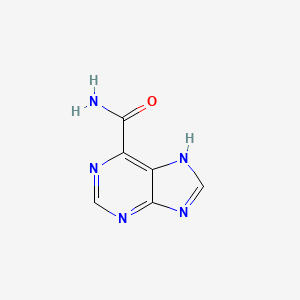
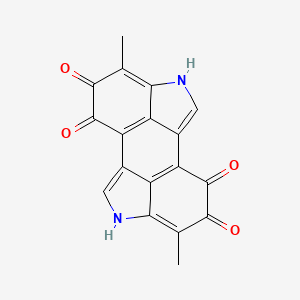
![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)
![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)